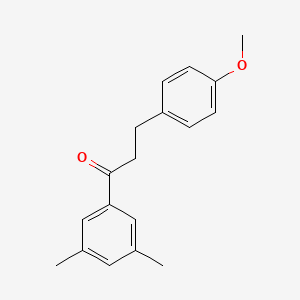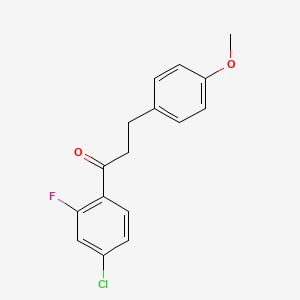
3-(3-Fluorophenyl)-4'-methoxypropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-4'-methoxypropiophenone (3-FPMP) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a small molecule that can be easily synthesized in the laboratory and has a wide range of pharmacological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Hexadeuterated Diethylstilbestrol : Derks and Wynberg (1983) reported the synthesis of hexadeuterated diethylstilbestrol using [1,1,1-d3]-4-methoxypropiophenone, which is closely related to the compound . The process involved reductive coupling and is relevant to isotopic labeling in pharmaceuticals (Derks & Wynberg, 1983).
Synthesis of 4-Methoxypropiophenone : Yadav and George (2006) conducted the synthesis of 4-methoxypropiophenone, an intermediate for fine chemicals and pharmaceuticals, through Friedel–Crafts acylation of anisole with propionic anhydride. They developed a novel mesoporous superacid catalyst UDCaT-5 for this process (Yadav & George, 2006).
Comb-Shaped Poly(arylene ether sulfone)s : Kim, Robertson, and Guiver (2008) synthesized a new sulfonated side-chain grafting unit containing 4-fluorobenzophenone for use in fuel cell applications. This research demonstrates the utility of fluorobenzophenone derivatives in materials science, specifically in the development of proton exchange membranes (Kim, Robertson, & Guiver, 2008).
Medicinal Chemistry and Drug Development
Met Kinase Inhibitors : Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. This research highlights the significance of fluorophenyl compounds in developing targeted cancer therapies (Schroeder et al., 2009).
Antitumor Agents : Chou et al. (2010) explored 2-phenylquinolin-4-ones as anticancer drug candidates. One of their potent analogues, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, demonstrated significant inhibitory activity against cancer cell lines, indicating the potential of fluorophenyl derivatives in oncology (Chou et al., 2010).
Miscellaneous Applications
Laser Flash Photolysis Study : Das, Encinas, and Scaiano (1981) investigated the quenching of aromatic carbonyl triplets by phenols, using p-methoxypropiophenone as a representative compound. This study is significant for understanding the photochemical behavior of related compounds (Das, Encinas, & Scaiano, 1981).
Fluorescent Probes Sensing pH and Metal Cations : Tanaka et al. (2001) developed fluorescent probes using 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, highlighting the use of fluorophenyl derivatives in sensing applications (Tanaka et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZMQPIMDDWCLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644514 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898788-76-6 |
Source


|
| Record name | 1-Propanone, 3-(3-fluorophenyl)-1-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














